molecular formula C19H13N3O3 B2790741 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate CAS No. 452968-71-7

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate

Cat. No.: B2790741
CAS No.: 452968-71-7
M. Wt: 331.331
InChI Key: VRIKKWAVXNTHDJ-UHFFFAOYSA-N
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Description

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate is a synthetic chemical known for its unique triazine and naphthoate structures. This combination lends itself to applications in various scientific fields due to its reactive properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate, a multi-step process is often employed. The starting material, 4-oxobenzo[d][1,2,3]triazine, is reacted with a suitable methylating agent such as methyl iodide under basic conditions to form the intermediate (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl. This intermediate is then esterified with 1-naphthoic acid using standard esterification techniques involving a catalyst like sulfuric acid, resulting in the final product.

Industrial Production Methods

For industrial-scale production, the process is streamlined with large reactors and automated control systems. The methylation step is performed in high-pressure reactors to increase yield, and the esterification is often carried out in solvent-free conditions to enhance purity and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthoate moiety.

  • Reduction: : Reduction typically affects the triazine ring, potentially converting it to a more reactive amine.

  • Substitution: : Nucleophilic substitution can occur at the triazine ring due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon is frequently employed.

  • Substitution: : Reactions are often conducted in polar aprotic solvents like dimethylformamide under basic conditions.

Major Products

  • Oxidation: : Leads to naphthoate derivatives with additional functional groups like hydroxyl or carbonyl.

  • Reduction: : Produces amine derivatives of the triazine ring.

  • Substitution: : Results in substituted triazines, which can be tailored for specific reactivities.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the creation of more complex molecules. Its reactivity allows for diverse functionalization.

Biology

In biological studies, it has been investigated for its potential enzyme inhibition properties, particularly as an inhibitor of enzymes involved in DNA replication.

Medicine

Preliminary studies have explored its use as a lead compound in the development of anti-cancer drugs due to its ability to interfere with cell proliferation.

Industry

In the industrial sector, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate is used in the formulation of specialty polymers and as a precursor for advanced materials with unique electronic properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its inhibition of DNA polymerase is due to the binding of the triazine ring to the active site of the enzyme, disrupting the replication process. The naphthoate moiety aids in cellular uptake and distribution, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate: : Similar structure but with a benzoate group instead of a naphthoate.

  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl naphthoate: : An ethyl group replacing the methyl group.

Uniqueness

What sets (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate apart is its combination of triazine and naphthoate functionalities. This dual nature provides a balance of reactivity and stability, making it versatile for diverse applications in research and industry. Its structure allows for easy modifications, leading to a wide range of derivatives with tailored properties for specific uses.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18-16-9-3-4-11-17(16)20-21-22(18)12-25-19(24)15-10-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIKKWAVXNTHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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